molecular formula C17H18O3 B1663662 (E)-3,5,4'-Trimethoxystilbene CAS No. 22255-22-7

(E)-3,5,4'-Trimethoxystilbene

Cat. No. B1663662
CAS RN: 22255-22-7
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound might behave in different environments or applications.


Scientific Research Applications

Pharmacological Action and Analysis Methods

  • (E)-3,5,4'-Trimethoxystilbene (BTM-0512) is a resveratrol analog with diverse pharmacological actions, including anti-cancer, anti-allergic, estrogenic, antiangiogenic, and vascular-targeting properties. The development of a liquid chromatographic–mass spectrometric method has facilitated the quantification of this compound in biological matrices, contributing to a better understanding of its pharmacokinetics (Ma et al., 2007).

Anti-Mitotic and Anti-Cancer Properties

  • The anti-mitotic activities of (E)-3,5,4'-Trimethoxystilbene and its analogs have been demonstrated in human colon cancer cell lines, where it significantly arrests growth and inhibits tubulin polymerization (Chabert et al., 2006).
  • This compound's antiangiogenic and vascular-targeting activities, particularly in inhibiting endothelial cell proliferation and causing apoptosis in immature vessels, have been established, highlighting its potential in treating neovascularization in neoplasias and angioproliferative diseases (Belleri et al., 2005).

Enhancing Bioavailability and Cellular Uptake

  • The anti-neoplastic, antiallergic, and anti-angiogenic activities of (E)-3,5,4'-Trimethoxystilbene have been linked to its structure, where methylation increases lipophilicity and potentially enhances cell membrane permeability. Research on beta-cyclodextrins' influence on its absorption highlights attempts to improve its solubility and uptake by biomembrane models (Sarpietro et al., 2010).

DNA Interactions and Protective Effects

  • Studies have indicated that methoxylatedderivatives of resveratrol, including 3,5,4'-trimethoxystilbene, induce less DNA damage than resveratrol and offer protective effects against oxidative DNA damage. This highlights its potential in reducing DNA damage and its role in cancer prevention and therapy (Rossi et al., 2013).

Microbial Biosynthesis and Chemical Synthesis

  • The biosynthesis of methylated resveratrol analogs, including 3,5,4'-trimethoxystilbene, has been achieved through the construction of an artificial biosynthetic pathway in E. coli. This represents a novel method for producing these compounds, offering potential for scalable production and application in health care and industrial materials (Kang et al., 2014).
  • Additionally, the novel synthesis methods for various derivatives, such as (E)-4'-Amino-3,4,5-trimethoxystilbene, have been developed, showcasing the versatility and potential for structural modifications in this class of compounds (Li et al., 2011).

Safety And Hazards

This section would include information about the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

Future directions could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.


properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034889
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,5,4'-Trimethoxystilbene

CAS RN

22255-22-7
Record name Resveratrol trimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22255-22-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,5,4'-Trimethoxystilbene
Reactant of Route 2
Reactant of Route 2
(E)-3,5,4'-Trimethoxystilbene
Reactant of Route 3
Reactant of Route 3
(E)-3,5,4'-Trimethoxystilbene
Reactant of Route 4
Reactant of Route 4
(E)-3,5,4'-Trimethoxystilbene
Reactant of Route 5
Reactant of Route 5
(E)-3,5,4'-Trimethoxystilbene
Reactant of Route 6
Reactant of Route 6
(E)-3,5,4'-Trimethoxystilbene

Citations

For This Compound
61
Citations
P Chabert, A Fougerousse, R Brouillard - Biofactors, 2006 - content.iospress.com
(Z)-3, 5, 4'-Trimethoxystilbene is a natural polyphenol present in five different plants, Virola cuspidata, Virola elongata, Centipeda minima, Schoenus nigricans and Rheum undulatum. …
Number of citations: 47 content.iospress.com
N Ma, WY Liu, HD Li, XY Jiang, BK Zhang, RH Zhu… - Chromatographia, 2007 - Springer
(E)-3,5,4′-trimethoxystilbene (BTM-0512) is a resveratrol analog with a variety of pharmacological action, including anti-cancer properties, anti-allergic activity, estrogenic activity, …
Number of citations: 5 link.springer.com
Q Yin, YM Shi, HM Liu, CB Li… - … Section E: Structure …, 2002 - scripts.iucr.org
(IUCr) (E)-3,5,4′-Trimethoxystilbene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 10 scripts.iucr.org
Y Schneider, P Chabert, J Stutzmann… - … journal of cancer, 2003 - Wiley Online Library
Resveratrol (3,5,4′‐trihydroxystilbene) a natural polyphenol present in medicinal plants, grapes and wines, has potent chemopreventive properties on intestinal carcinogenesis. A …
Number of citations: 144 onlinelibrary.wiley.com
MA Zaki, P Balachandran, S Khan… - Journal of natural …, 2013 - ACS Publications
Bioassay-guided fractionation of the leaves of Eugenia rigida yielded three stilbenes, (Z)-3,4,3′,5′-tetramethoxystilbene (1), (E)-3,4,3′,5′-tetramethoxystilbene (2), and (E)-3,5,4′-…
Number of citations: 48 pubs.acs.org
HS Lin, W Zhang, ML Go, QY Choo, PC Ho - Journal of pharmaceutical and …, 2010 - Elsevier
A simple HPLC method had been developed and validated to quantify Z-3,5,4′-trimethoxystilbene (Z-TMS), a phyto-stilbene with potent anti-cancer activities in rat plasma. …
Number of citations: 21 www.sciencedirect.com
V Cardile, R Chillemi, L Lombardo, S Sciuto… - … für Naturforschung C, 2007 - degruyter.com
The stilbenoids E-resveratrol (E-3,5,4′-trihydroxystilbene, 1), E-3,5,4′-trimethoxystilbene (2), E-3,4,4′-trimethoxystilbene (3) and E-3,4′-dimethoxy-5-hydroxystilbene (4) were …
Number of citations: 79 www.degruyter.com
MG Sarpietro, S Ottimo, MC Giuffrida… - International journal of …, 2010 - Elsevier
E-3,5,4′-trimethoxystilbene (TMS) is a naturally occurring analog of resveratrol. The anti-neoplastic, antiallergic and anti-angiogenic activities of TMS have been recently reported. …
Number of citations: 8 www.sciencedirect.com
N Ma, WY Liu, HD Li, XY Jiang, W Liu, X Liu… - Methods and findings …, 2008 - europepmc.org
(E)-3, 5, 4'-Trimethoxystilbene (BTM-0512), the analog of resveratrol, is potentially useful for the treatment of human diseases. This is the first study to use high-performance liquid …
Number of citations: 6 europepmc.org
N MA, X JIANG, B ZHANG, W LIU, X LIU… - Chinese Journal of …, 2008 - ingentaconnect.com
A rapid and sensitive liquid chromatography-mass spectrometric method for the determination of resveratrol derivative(E)-3,5,4′-trimethoxystilbene in rat plasma using carbamazepine …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.